Product packaging for N-propyl-3-(trifluoromethoxy)aniline(Cat. No.:CAS No. 1020966-73-7)

N-propyl-3-(trifluoromethoxy)aniline

Cat. No.: B1385912
CAS No.: 1020966-73-7
M. Wt: 219.2 g/mol
InChI Key: JYUGFACFTOEUCY-UHFFFAOYSA-N
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Description

N-Propyl-3-(trifluoromethoxy)aniline (CAS 1020966-73-7) is a fluorinated aromatic amine of significant interest in advanced organic synthesis and medicinal chemistry. This compound, with a molecular formula of C 10 H 12 F 3 NO and a molecular weight of 219.20 g/mol, serves as a versatile building block for the development of more complex molecules . Its structure features a propyl group attached to the nitrogen atom of an aniline and a strong electron-withdrawing trifluoromethoxy (-OCF 3 ) substituent at the meta position of the benzene ring. This -OCF 3 group profoundly influences the compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable motif in drug discovery and agrochemical development . In scientific research , this compound is primarily utilized as a key intermediate. In organic synthesis , it is a precursor for constructing pharmaceuticals and agrochemicals, where the trifluoromethoxy group can enhance biological activity and optimize pharmacokinetic profiles . In medicinal chemistry , derivatives of this aniline have shown promising biological activity, including potential as anticancer agents. Research indicates such derivatives may exhibit cytotoxic effects and interact with specific molecular targets to induce apoptosis in cancer cell lines . The synthesis of this compound is typically achieved through the N-alkylation of 3-(trifluoromethoxy)aniline with a propyl halide, such as propyl bromide or iodide, under basic conditions (e.g., potassium carbonate) in polar aprotic solvents like DMF . Safety Information: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses . Please refer to the Safety Data Sheet for detailed handling and hazard information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12F3NO B1385912 N-propyl-3-(trifluoromethoxy)aniline CAS No. 1020966-73-7

Properties

IUPAC Name

N-propyl-3-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO/c1-2-6-14-8-4-3-5-9(7-8)15-10(11,12)13/h3-5,7,14H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYUGFACFTOEUCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC(=CC=C1)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-propyl-3-(trifluoromethoxy)aniline typically involves the introduction of the trifluoromethoxy group onto an aniline derivative. One common method is the nucleophilic aromatic substitution reaction, where a suitable trifluoromethoxy precursor reacts with an aniline derivative under specific conditions. For instance, the reaction of 3-nitroaniline with trifluoromethanol in the presence of a base can yield the desired trifluoromethoxy-substituted aniline. Subsequent reduction of the nitro group to an amino group and alkylation with propyl halide can produce this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the reaction rates and selectivity, making the process more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions

N-propyl-3-(trifluoromethoxy)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the trifluoromethoxy group or other functional groups present in the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, influenced by the electron-withdrawing trifluoromethoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Organic Synthesis

N-propyl-3-(trifluoromethoxy)aniline serves as a versatile building block in the synthesis of more complex organic molecules. Its derivatives can be utilized in the development of pharmaceuticals and agrochemicals. The trifluoromethoxy group can influence reactivity, making it valuable in various chemical reactions, including substitution and oxidation processes.

Medicinal Chemistry

The compound has shown potential biological activity, particularly in anticancer research. Studies have indicated that derivatives of this compound may exhibit significant activity against various cancer cell lines, suggesting its utility in drug discovery and development. The mechanism of action often involves interaction with specific molecular targets, including enzymes and receptors, which may lead to therapeutic effects.

Research indicates that this compound and its derivatives can affect cellular pathways involved in cancer progression. The electron-withdrawing nature of the trifluoromethoxy group can enhance binding affinity to biological targets, making it an attractive candidate for further investigation in therapeutic applications.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of this compound derivatives against various cancer cell lines. The results demonstrated that certain derivatives exhibited potent cytotoxic effects, leading to cell death through apoptosis mechanisms. This highlights the compound's potential as a lead structure for developing new anticancer agents.

Case Study 2: Synthesis of Specialty Chemicals

In industrial applications, this compound is used to produce specialty chemicals with unique properties. Its ability to participate in various chemical reactions makes it a valuable intermediate for synthesizing compounds used in agriculture and materials science .

Summary Table of Applications

Application AreaDescription
Organic SynthesisBuilding block for pharmaceuticals and agrochemicals; influences reactivity through trifluoromethoxy group.
Medicinal ChemistryPotential anticancer agent; interacts with biological targets to elicit therapeutic effects.
Biological ActivityExhibits cytotoxic effects on cancer cells; mechanisms involve apoptosis pathways.
Industrial UseProduction of specialty chemicals; used as an intermediate in various chemical syntheses.

Mechanism of Action

The mechanism of action of N-propyl-3-(trifluoromethoxy)aniline involves its interaction with molecular targets and pathways influenced by the trifluoromethoxy group. This group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. The electron-withdrawing nature of the trifluoromethoxy group can also affect the compound’s binding affinity and specificity for certain targets, such as enzymes or receptors .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and inferred properties of N-propyl-3-(trifluoromethoxy)aniline and related compounds:

Compound Name Substituents/Functional Groups Key Properties/Applications References
This compound N-propyl, meta-trifluoromethoxy High lipophilicity, potential bioactivity
N,N-Dimethyl-3-(triisopropylsilyloxy)aniline N,N-dimethyl, meta-triisopropylsilyloxy Silyl protection for hydroxyl groups; used in synthesis
N-[3-(Trimethoxysilyl)propyl]aniline Trimethoxysilylpropyl chain on nitrogen Surface modification, adhesion promotion
N-(3-Phthalimido-2-(R)-hydroxypropyl)-3-fluoro-4-morpholinylaniline Phthalimido, morpholinyl, hydroxypropyl Bulky substituents for targeted drug delivery
N-(2-methoxyethyl)-4-nitro-N-propyl-3-(trifluoromethyl)aniline Nitro, trifluoromethyl, methoxyethyl High reactivity (nitro group), potential agrochemical use
4-Iodo-N-(2,3,3,3-tetrafluoro-2-phenoxypropyl)aniline Iodo, tetrafluoro-phenoxypropyl Radiopharmaceutical applications

Electronic and Steric Effects

  • Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃): The trifluoromethoxy group in this compound is more polarizable than trifluoromethyl, enhancing its electron-withdrawing capacity and stability under oxidative conditions .
  • Silyl Groups (e.g., -Si(OCH₃)₃): Compounds like N-[3-(trimethoxysilyl)propyl]aniline exhibit superior adhesion to inorganic surfaces due to hydrolyzable silyl groups, unlike the target compound, which lacks such functionality .
  • Nitro (-NO₂) and Morpholinyl Groups: The nitro group in increases electrophilic reactivity, while morpholinyl substituents () improve water solubility but reduce metabolic stability compared to trifluoromethoxy .

Physicochemical Properties (Inferred)

  • Lipophilicity: Trifluoromethoxy and trifluoromethyl groups increase logP values compared to methoxy or hydroxyl substituents.
  • Solubility: N-propyl groups enhance organic solubility relative to bulkier phthalimido or silyl chains .
  • Thermal Stability: Silyl-protected anilines () decompose at higher temperatures due to robust Si-O bonds, whereas trifluoromethoxy anilines may exhibit lower thermal stability .

Research Findings and Implications

  • Antioxidant Activity: Trifluoromethoxy aniline Schiff bases demonstrate significant radical scavenging capabilities when complexed with Cu(II), outperforming morpholinyl-substituted analogs .
  • Synthetic Versatility: The N-propyl group in the target compound allows for easier functionalization than sterically hindered silyl derivatives .
  • Toxicity Profile: Unlike nitro-substituted anilines (), trifluoromethoxy derivatives are less likely to form toxic metabolites, enhancing their safety profile .

Biological Activity

N-propyl-3-(trifluoromethoxy)aniline is an organic compound with significant biological activity, primarily due to its structural features, including the trifluoromethoxy group and the aniline moiety. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry and other fields.

Chemical Structure and Properties

  • Chemical Formula : C10H12F3NO
  • Molecular Weight : 219.21 g/mol
  • Boiling Point : 195.9 °C
  • Flash Point : 85 °C

The trifluoromethoxy group (-OCF3) is known for its electron-withdrawing properties, which significantly influence the compound's reactivity and biological activity compared to other aniline derivatives .

This compound's mechanism of action involves its interaction with various biological targets, including enzymes and receptors. The trifluoromethoxy group enhances the compound's lipophilicity, allowing it to effectively penetrate biological membranes and interact with hydrophobic regions of target proteins.

Key Mechanisms:

  • Binding Affinity : The electron-withdrawing nature of the trifluoromethoxy group can enhance binding affinity to specific receptors and enzymes, modulating biological responses.
  • Reactivity : The compound's basicity allows it to participate in nucleophilic reactions, making it relevant in biochemical pathways and drug interactions .

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties : Studies suggest that this compound may possess antimicrobial effects, making it a candidate for further investigation in the development of new antibiotics.
  • Anticancer Potential : Preliminary findings indicate that derivatives of this compound could inhibit cancer cell proliferation, particularly in certain types of tumors .
  • Pharmacokinetic Enhancements : The presence of the trifluoromethoxy group is associated with improved pharmacokinetic properties, potentially increasing bioavailability and therapeutic efficacy .

Anticancer Activity

A study evaluated the anticancer properties of this compound derivatives against various cancer cell lines. The results showed significant cytotoxicity against HeLa cells, indicating potential for development as an anticancer agent. The mechanism was attributed to the compound's ability to form DNA adducts, disrupting cellular replication processes .

Antimicrobial Efficacy

In another study focusing on antimicrobial activity, this compound demonstrated effectiveness against several bacterial strains. The compound was tested using standard disc diffusion methods, showing inhibition zones comparable to established antibiotics.

Comparison with Similar Compounds

Compound NameStructureBiological Activity
N-methyl-3-(trifluoromethyl)anilineC9H10F3NModerate antimicrobial activity
N-butyl-3-(trifluoromethyl)anilineC12H14F3NLow anticancer potential
N-propyl-3-(trifluoromethyl)anilineC10H12F3NHigh anticancer and antimicrobial activity

This compound stands out due to its unique combination of properties imparted by the trifluoromethoxy group and the propyl substituent on the nitrogen atom, enhancing its reactivity and biological activity relative to its analogs .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-propyl-3-(trifluoromethoxy)aniline, and how do reaction conditions influence yield?

  • Methodological Answer: Synthesis typically involves alkylation of 3-(trifluoromethoxy)aniline using propyl bromide or iodide under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF at 60–80°C. Catalytic KI enhances alkylation efficiency. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization achieves >95% purity. Key parameters include reaction time (12–24 hours) and exclusion of moisture to prevent hydrolysis of intermediates .

Q. How do substituents on this compound influence its electronic properties and spectroscopic characterization?

  • Methodological Answer: The trifluoromethoxy (-OCF₃) group introduces strong electron-withdrawing effects, observable via ¹⁹F NMR (δ -55 to -60 ppm). The N-propyl group’s protons appear as a triplet (δ 0.9 ppm, CH₃), sextet (δ 1.5 ppm, CH₂), and triplet (δ 3.2 ppm, N-CH₂). IR spectroscopy confirms N-H stretches (3300 cm⁻¹) and C-F vibrations (1150–1250 cm⁻¹). Mass spectrometry (EI-MS) shows a molecular ion peak at m/z 233.1 (C₁₀H₁₂F₃NO) .

Q. What are the stability considerations for storing and handling this compound?

  • Methodological Answer: Store under inert gas (N₂/Ar) at 2–8°C in amber glass to prevent oxidation and moisture absorption. Use nitrile gloves and fume hoods during handling due to potential skin/eye irritation. Stability tests (TGA/DSC) indicate decomposition above 250°C. Avoid exposure to strong acids/bases to prevent decomposition into 3-(trifluoromethoxy)aniline and propyl derivatives .

Advanced Research Questions

Q. How do competing directing effects of the N-propylamino and trifluoromethoxy groups govern regioselectivity in electrophilic substitution?

  • Methodological Answer: The N-propylamino group (ortho/para-directing, weakly activating) and 3-trifluoromethoxy (para-directing, deactivating) create regiochemical competition. Nitration of analogous compounds predominantly occurs at the 4-position (para to -OCF₃), with minor ortho products relative to the amino group. Computational DFT studies (B3LYP/6-31G*) predict transition state energies favoring para attack due to -OCF₃’s stronger directing influence .

Q. What catalytic systems optimize cross-coupling reactions using this compound in heterocyclic synthesis?

  • Methodological Answer: Pd(OAc)₂/Xantphos systems enable Buchwald-Hartwig couplings with aryl halides (e.g., 2-bromopyridine) in toluene at 110°C, forming N-aryl derivatives. For Ullmann couplings, CuI/1,10-phenanthroline in DMSO at 120°C achieves C-N bond formation. Catalyst loading (1–5 mol%) and ligand choice critically impact yields (60–85%) and byproduct suppression .

Q. How can contradictory regioselectivity outcomes in halogenation reactions be resolved?

  • Methodological Answer: Competing halogenation sites (ortho to N-propyl vs. para to -OCF₃) are resolved using directing group protection. Acetylation of the amino group shifts selectivity to the 4-position (para to -OCF₃), confirmed by X-ray crystallography. Alternatively, low-temperature bromination (0°C, DCM) with Br₂/FeCl₃ favors kinetic control, yielding 4-bromo derivatives .

Q. What computational approaches predict solvation effects and intermolecular interactions for this compound?

  • Methodological Answer: Molecular dynamics (MD) simulations (AMBER force field) in solvents (e.g., DMSO, water) reveal preferential solvation of the -OCF₃ group. COSMO-RS calculations estimate logP (3.2) and solubility parameters, guiding solvent selection for crystallization. DFT (M06-2X/cc-pVTZ) analyzes H-bonding interactions with protic solvents .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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